molecular formula C12H20O2 B1616863 Myrtanyl acetate CAS No. 29021-36-1

Myrtanyl acetate

Cat. No.: B1616863
CAS No.: 29021-36-1
M. Wt: 196.29 g/mol
InChI Key: UWHRPSXEBAXLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myrtanyl acetate is a natural product found in Angelica gigas with data available.

Scientific Research Applications

Antidiabetic Activity

Myrtanyl acetate, derived from plants in the Myrtaceae family, has shown promise in antidiabetic activity. A study on Syzygium cumini, a member of the Myrtaceae family, demonstrated its potential in treating diabetes. The study isolated a compound, mycaminose, from the S. cumini seed, which showed significant reduction in blood glucose levels in streptozotocin-induced diabetic rats (Kumar et al., 2008).

Antihypertensive Properties

Eugenia uniflora, also belonging to the Myrtaceae family, has been studied for its antihypertensive properties. The plant's aqueous crude extract (ACE) demonstrated a dose-dependent decrease in blood pressure in normotensive rats, indicating potential as a natural antihypertensive agent (Consolini, Baldini, & Amat, 1999).

Anti-inflammatory Activity

The anti-inflammatory activity of Myrtaceae plants, such as Eugenia brasiliensis, has been explored. A study investigating the crude hydroalcoholic extract and ethyl acetate fraction from E. brasiliensis leaves revealed significant anti-inflammatory effects in a mouse model of acute pleurisy (Siebert et al., 2017).

Pharmacological Effects

Myrtus communis L., another Myrtaceae plant, has been extensively used in traditional medicine. A review of its pharmacological effects highlighted various biological activities including antioxidant, anticancer, anti-diabetic, antiviral, antibacterial, antifungal, hepatoprotective, and neuroprotective activities (Alipour, Dashti, & Hosseinzadeh, 2014).

Antiproliferative Activity

Myrciaria floribunda, part of the Myrtaceae family, displayed antiproliferative activity against various human cancer cell lines. This suggests its potential in cancer therapy (Tietbohl et al., 2017).

Properties

CAS No.

29021-36-1

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3

InChI Key

UWHRPSXEBAXLDR-UHFFFAOYSA-N

SMILES

CC(=O)OCC1CCC2CC1C2(C)C

Canonical SMILES

CC(=O)OCC1CCC2CC1C2(C)C

29021-36-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myrtanyl acetate
Reactant of Route 2
Reactant of Route 2
Myrtanyl acetate
Reactant of Route 3
Reactant of Route 3
Myrtanyl acetate
Reactant of Route 4
Reactant of Route 4
Myrtanyl acetate
Reactant of Route 5
Reactant of Route 5
Myrtanyl acetate
Reactant of Route 6
Myrtanyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.